molecular formula C23H31N3O B5214524 N-cyclopropyl-1'-(4-ethynylbenzyl)-1,4'-bipiperidine-4-carboxamide

N-cyclopropyl-1'-(4-ethynylbenzyl)-1,4'-bipiperidine-4-carboxamide

Numéro de catalogue B5214524
Poids moléculaire: 365.5 g/mol
Clé InChI: ZMSMMKYYFAESKC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopropyl-1'-(4-ethynylbenzyl)-1,4'-bipiperidine-4-carboxamide, also known as CTAP, is a synthetic compound that has been extensively studied for its potential use in scientific research. CTAP is a selective antagonist of the mu-opioid receptor, which is a target for pain management and addiction treatment. In

Applications De Recherche Scientifique

N-cyclopropyl-1'-(4-ethynylbenzyl)-1,4'-bipiperidine-4-carboxamide has been used extensively in scientific research to study the mu-opioid receptor and its role in pain management and addiction. This compound is a selective antagonist of the mu-opioid receptor, which means it can block the effects of opioids such as morphine and heroin. This makes this compound a valuable tool for studying the mu-opioid receptor and its interactions with other compounds. This compound has also been used to study the effects of opioids on the central nervous system and to develop new treatments for pain and addiction.

Mécanisme D'action

N-cyclopropyl-1'-(4-ethynylbenzyl)-1,4'-bipiperidine-4-carboxamide acts as a competitive antagonist of the mu-opioid receptor, which means it binds to the receptor and blocks the effects of opioids. The mu-opioid receptor is a G protein-coupled receptor that is found in the central nervous system and is involved in pain management and addiction. When opioids such as morphine or heroin bind to the mu-opioid receptor, they activate a series of signaling pathways that lead to pain relief and euphoria. This compound blocks these pathways by binding to the mu-opioid receptor and preventing opioids from activating it.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in laboratory experiments. In animal studies, this compound has been shown to block the effects of opioids on pain relief and addiction. This compound has also been shown to reduce the respiratory depression caused by opioids, which can be a serious side effect of opioid use. This compound has also been shown to have some analgesic effects on its own, although these effects are weaker than those of opioids.

Avantages Et Limitations Des Expériences En Laboratoire

N-cyclopropyl-1'-(4-ethynylbenzyl)-1,4'-bipiperidine-4-carboxamide has a number of advantages for laboratory experiments. It is a highly selective antagonist of the mu-opioid receptor, which means it can be used to study the effects of opioids on this receptor specifically. This compound is also commercially available and has been extensively studied, which makes it a valuable tool for researchers. However, there are some limitations to the use of this compound in laboratory experiments. It has a relatively short half-life, which means it needs to be administered frequently to maintain its effects. This compound can also have some off-target effects, which can complicate the interpretation of experimental results.

Orientations Futures

There are a number of future directions for research on N-cyclopropyl-1'-(4-ethynylbenzyl)-1,4'-bipiperidine-4-carboxamide and the mu-opioid receptor. One area of interest is the development of new treatments for pain and addiction that target the mu-opioid receptor specifically. This compound and other selective antagonists of the mu-opioid receptor could be used as the basis for these new treatments. Another area of interest is the study of the interactions between the mu-opioid receptor and other compounds, such as cannabinoids and serotonin. Understanding these interactions could lead to new treatments for a variety of conditions, including pain, addiction, and depression. Finally, there is ongoing research on the development of new compounds that are more selective and potent than this compound, which could further advance our understanding of the mu-opioid receptor and its role in health and disease.
In conclusion, this compound, or this compound, is a valuable tool for scientific research on the mu-opioid receptor. This compound is a selective antagonist of the mu-opioid receptor that has been extensively studied for its potential use in pain management and addiction treatment. This compound has a number of advantages for laboratory experiments, but also has some limitations that need to be taken into account. There are a number of future directions for research on this compound and the mu-opioid receptor, including the development of new treatments and the study of interactions with other compounds.

Méthodes De Synthèse

N-cyclopropyl-1'-(4-ethynylbenzyl)-1,4'-bipiperidine-4-carboxamide can be synthesized using a multistep process that involves the coupling of two key intermediates, 1-(4-ethynylbenzyl)-4-piperidone and N-cyclopropyl-4-piperidone. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of this compound has been optimized to increase yield and purity, and the compound is now commercially available for research purposes.

Propriétés

IUPAC Name

N-cyclopropyl-1-[1-[(4-ethynylphenyl)methyl]piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O/c1-2-18-3-5-19(6-4-18)17-25-13-11-22(12-14-25)26-15-9-20(10-16-26)23(27)24-21-7-8-21/h1,3-6,20-22H,7-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSMMKYYFAESKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)CN2CCC(CC2)N3CCC(CC3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.